![molecular formula C11H8Cl2O2 B3036540 [5-(3,5-Dichlorophenyl)furan-2-yl]methanol CAS No. 353509-27-0](/img/structure/B3036540.png)
[5-(3,5-Dichlorophenyl)furan-2-yl]methanol
概要
説明
[5-(3,5-Dichlorophenyl)furan-2-yl]methanol: is a chemical compound with the molecular formula C11H8Cl2O2 and a molecular weight of 243.09 g/mol This compound features a furan ring substituted with a 3,5-dichlorophenyl group and a methanol group at the 2-position
作用機序
Target of Action
A structurally similar compound has shown inhibitory activity against cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anti-cancer therapies.
Mode of Action
If it indeed targets CDK2 like its structurally similar compound, it may inhibit the kinase activity of CDK2, preventing the phosphorylation of critical proteins required for cell cycle progression .
Biochemical Pathways
If it acts on CDK2, it could affect the cell cycle regulation pathway, leading to cell cycle arrest and potentially inducing apoptosis .
Result of Action
If it acts similarly to its structurally related compound, it could exhibit cytotoxic effects and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,5-Dichlorophenyl)furan-2-yl]methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution with 3,5-Dichlorophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 3,5-dichlorophenyl group at the 5-position.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Oxidation: [5-(3,5-Dichlorophenyl)furan-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted furan derivatives.
科学的研究の応用
[5-(3,5-Dichlorophenyl)furan-2-yl]methanol: has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
[5-(3,5-Dichlorophenyl)furan-2-yl]methanol: Unique due to its specific substitution pattern and functional groups.
[5-(3,5-Dichlorophenyl)furan-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[5-(3,5-Dichlorophenyl)furan-2-yl]acetaldehyde: Similar structure but with an aldehyde group instead of methanol.
Uniqueness
特性
IUPAC Name |
[5-(3,5-dichlorophenyl)furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O2/c12-8-3-7(4-9(13)5-8)11-2-1-10(6-14)15-11/h1-5,14H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHATNRRILNGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001285027 | |
| Record name | 5-(3,5-Dichlorophenyl)-2-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001285027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353509-27-0 | |
| Record name | 5-(3,5-Dichlorophenyl)-2-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353509-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,5-Dichlorophenyl)-2-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001285027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


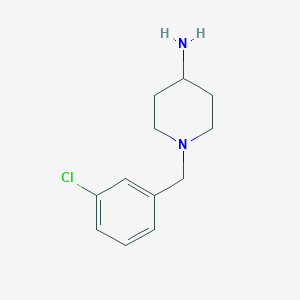
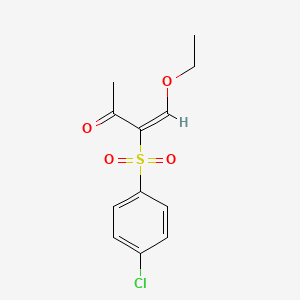
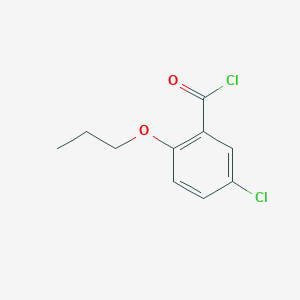
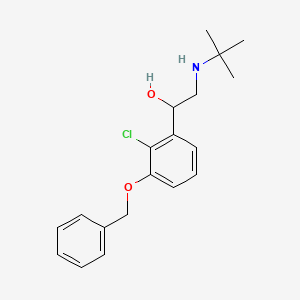
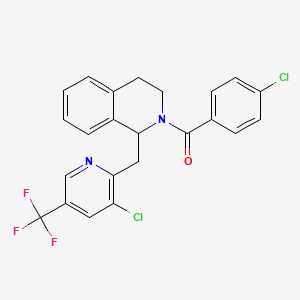
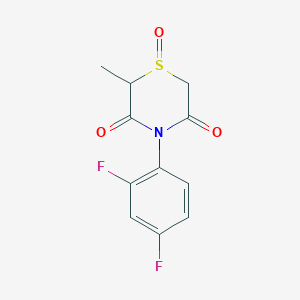
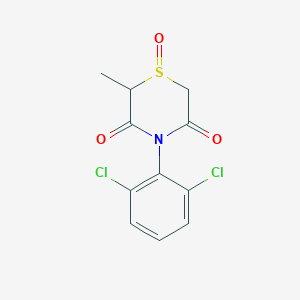
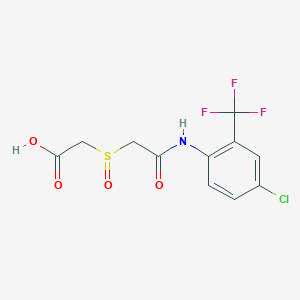
![4-chlorobenzyl {4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B3036473.png)
![N-(3,4-dichlorophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3036474.png)
![N-(2,3-dichlorophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3036475.png)
![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B3036478.png)
![5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3036479.png)
![3-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3036480.png)
